

A Comprehensive Technical Guide to the Chemical Properties of Performic Acid

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Compound of Interest

Compound Name: *Performic acid*

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Introduction

Performic acid (PFA), also known as peroxyformic acid, is a potent organic peroxy acid with the chemical formula CH_2O_3 .^[1] It is a colorless, unstable liquid recognized for its strong oxidizing and disinfecting properties.^{[2][3]} This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a focus on the technical details relevant to research and development.

Core Chemical and Physical Properties

Performic acid is a volatile and highly reactive compound. Its fundamental properties are summarized in the table below. It is miscible with water, alcohols, ethers, benzene, and chloroform.^{[1][2][4]}

Property	Value	Source(s)
Molecular Formula	CH ₂ O ₃	[1][2][3]
Molecular Weight	62.025 g/mol	[2][3][4]
Appearance	Colorless liquid	[1][2]
Melting Point	-18 °C	[2]
Boiling Point	50 °C (at 13.3 kPa for 90% pure acid)	[2]
Density	1.341 g/cm ³	[5][6]
pKa	7.1 - 7.77	[2][4][7]
Vapor Pressure	5.09 mmHg at 25°C	[5]
Flash Point	67.5 °C	[5]

Reactivity and Stability

Performic acid is a powerful oxidizing agent, a property attributed to its high active oxygen content (25.8%).^{[5][7]} This reactivity makes it highly effective but also unstable and hazardous under certain conditions.

Key Reactivity Profile:

- **Oxidizing Agent:** It is used for epoxidation, hydroxylation, and other oxidation reactions in organic synthesis.^{[2][8]} In protein chemistry, it is a critical reagent for cleaving disulfide bonds by oxidizing them to cysteic acid.^{[8][9]}
- **Disinfectant:** PFA is effective against a broad spectrum of microorganisms, including bacteria, viruses, bacterial spores, and fungi.^{[2][10]} Its disinfection action is faster than that of peracetic acid and hydrogen peroxide.^[2]
- **Decomposition:** **Performic acid** is unstable, especially in solutions with concentrations above 15-20%.^[1] It readily decomposes upon heating, and rapid heating to 80–85 °C can cause an explosion.^[2] The decomposition products are primarily carbon dioxide, oxygen,

and water, which are considered environmentally safe.[2][11] Solutions are unstable at room temperature, with a noticeable decline in concentration within a few hours.[12]

Hazardous Reactions and Incompatibilities:

- Concentrated solutions (>50%) are highly reactive and shock-sensitive.[1][4]
- It can ignite or explode when combined with flammable substances like formaldehyde, benzaldehyde, or aniline.[2][7]
- Violent reactions occur with carbon, red phosphorus, silicon, and metal powders.[2][4]
- It is incompatible with metals, nonmetals, and organic materials.[4]

Experimental Protocols

In Situ Synthesis of Performic Acid

Performic acid is typically prepared in situ for immediate use due to its instability.[1] Pure **performic acid** has not been isolated; however, aqueous solutions can be prepared by reacting formic acid with hydrogen peroxide.[2][3]

Materials:

- Formic acid (HCOOH)
- Hydrogen peroxide (H₂O₂)
- Acid catalyst (e.g., sulfuric acid, nitric acid, phosphoric acid)[2]

Procedure:

- Combine equimolar amounts of concentrated aqueous solutions of formic acid and hydrogen peroxide in a suitable reaction vessel.[2][3]
- To accelerate the reaction and shift the equilibrium towards the product, an acid catalyst can be added.[2]
- The reaction is reversible: $\text{HCOOH} + \text{H}_2\text{O}_2 \rightleftharpoons \text{HCOOOH} + \text{H}_2\text{O}$. [9]

- The temperature of the reaction mixture must be carefully controlled and kept below 80-85 °C to prevent explosive decomposition.[\[2\]](#)
- For higher concentrations (up to 90%), the resulting aqueous solution can be distilled, though this is an extremely dangerous procedure.[\[2\]](#)[\[4\]](#)

Cleavage of Disulfide Bonds in Proteins

Performic acid oxidation is a standard method for the irreversible cleavage of disulfide bonds in proteins prior to amino acid analysis or sequencing.

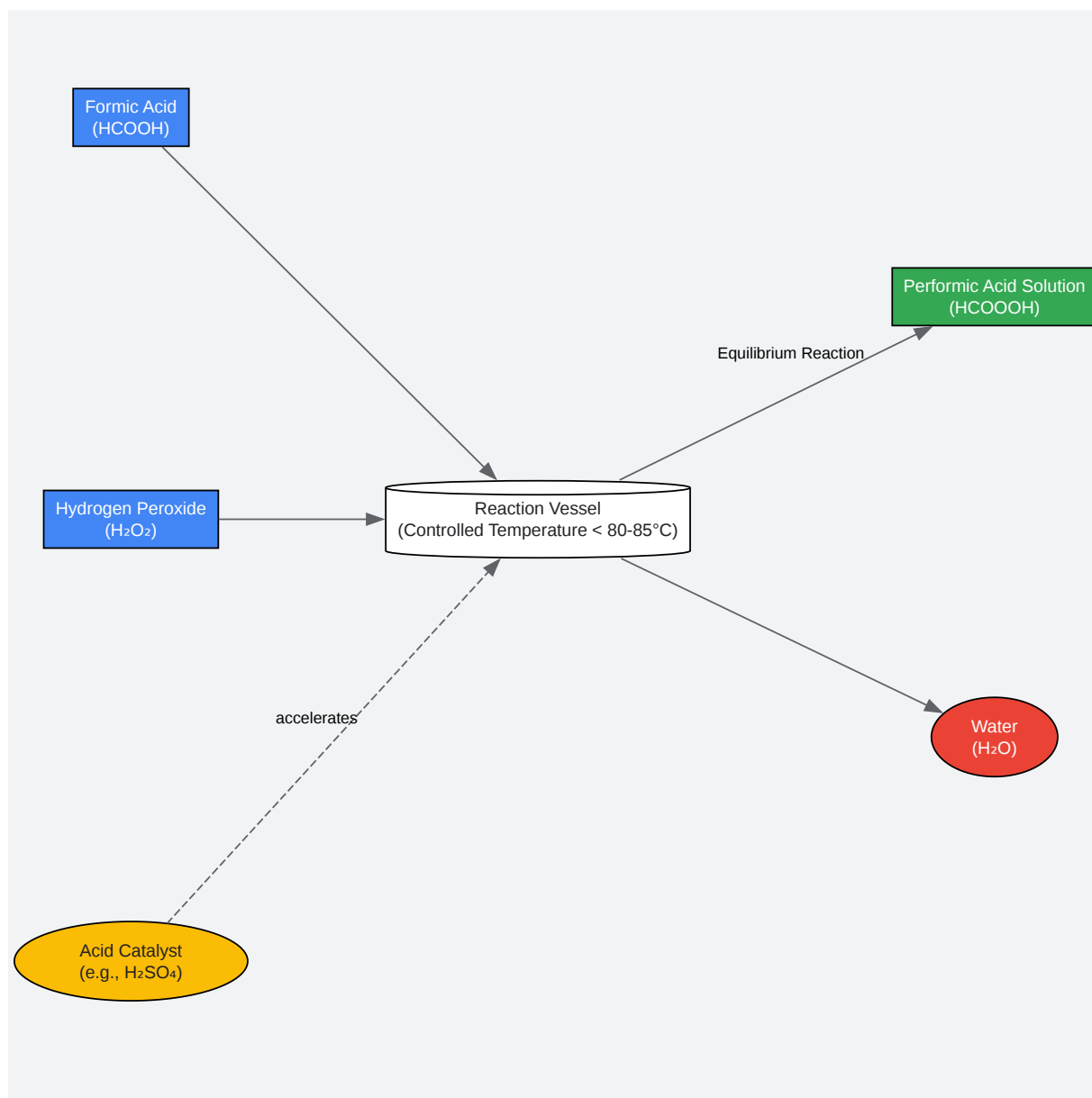
Materials:

- **Performic acid** solution (freshly prepared)
- Protein sample
- Reagents for quenching the reaction (e.g., sodium bisulfite)[\[4\]](#)

Procedure:

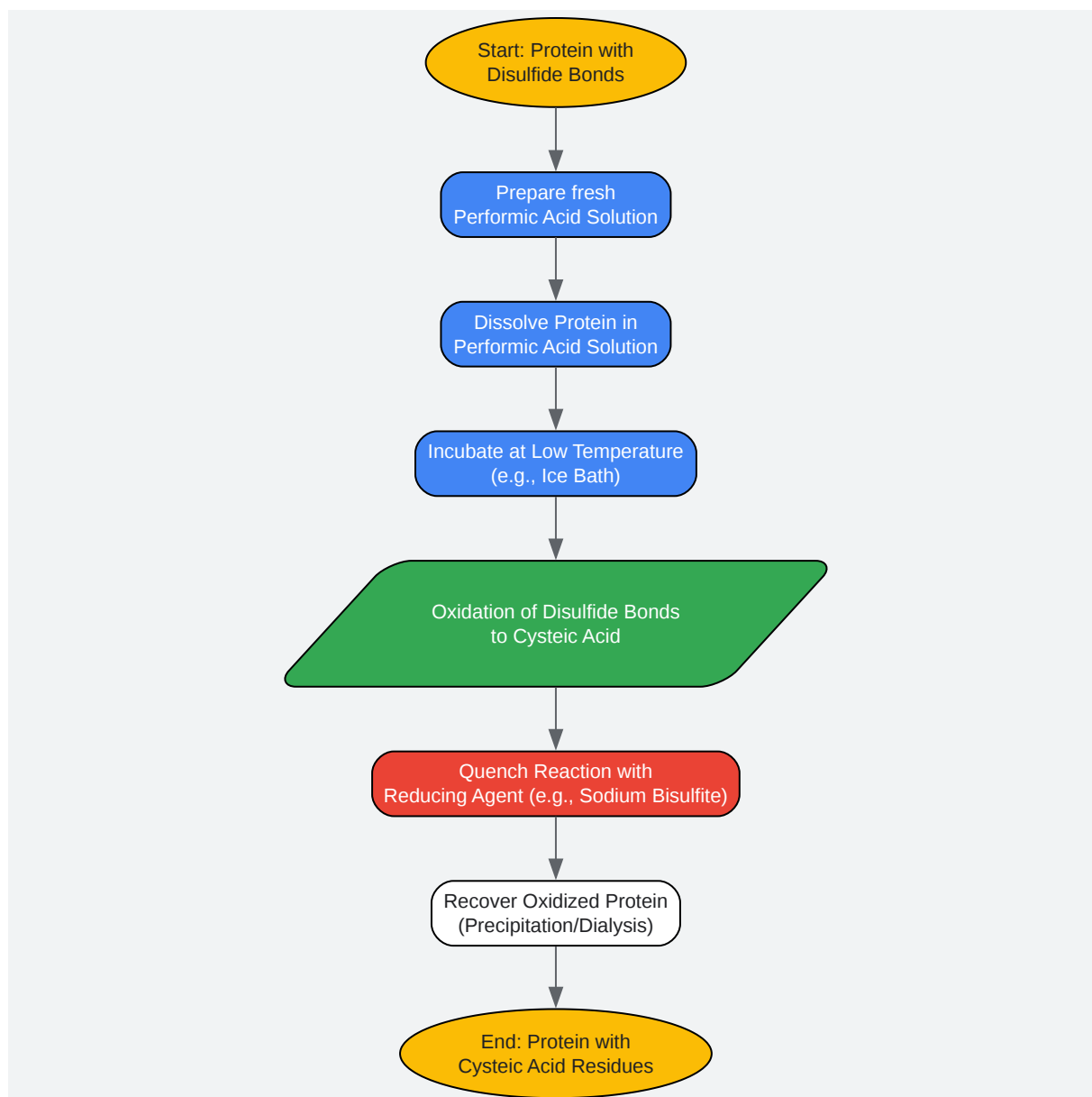
- Prepare the **performic acid** solution by mixing formic acid and hydrogen peroxide. Allow the reaction to proceed for a specified time to generate the **performic acid**.
- Dissolve the protein sample in the **performic acid** solution.
- Incubate the mixture at a low temperature (e.g., in an ice bath) for a sufficient period to ensure complete oxidation of the disulfide bonds to cysteic acid residues.
- Quench the reaction by adding a suitable reducing agent, such as sodium bisulfite, until the **performic acid** is consumed.[\[4\]](#)
- The protein is then typically recovered by precipitation or dialysis.

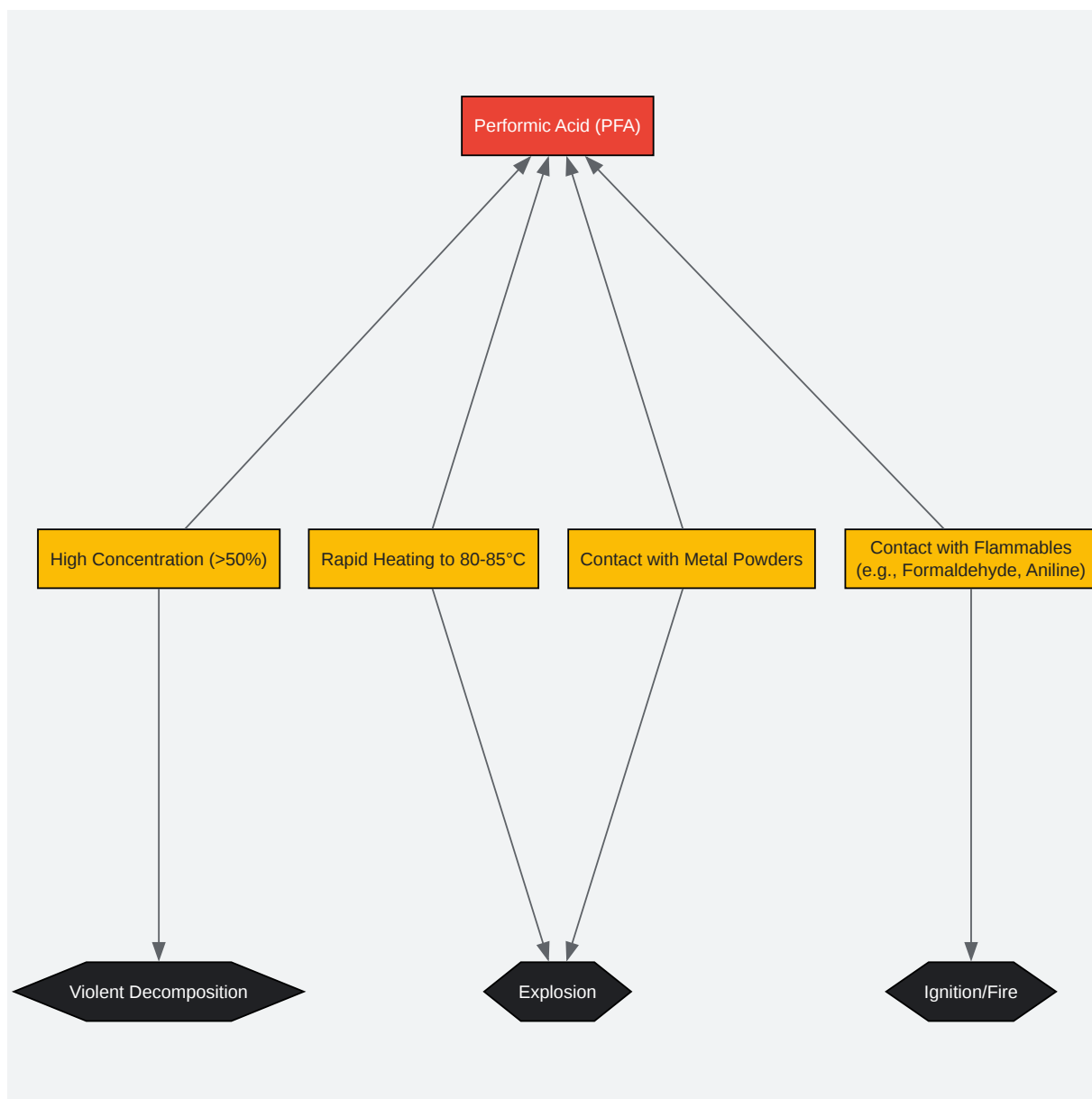
Visualizations



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Caption: In situ synthesis of **performic acid** from formic acid and hydrogen peroxide.





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